Home > Products > Screening Compounds P76977 > cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)
cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) -

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)

Catalog Number: EVT-10979742
CAS Number:
Molecular Formula: C32H43N5O4S2
Molecular Weight: 625.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) is a cyclic peptide that has garnered attention in medicinal chemistry, particularly for its role as a histone deacetylase inhibitor (HDACi). This compound is part of a broader class of cyclic peptides that exhibit significant biological activity, making them valuable for therapeutic applications. Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) is synthesized through specific methodologies that ensure the integrity of its structure and functionality.

Source and Classification

This compound is classified under cyclic peptides, which are characterized by their ring-like structure formed by amino acids. Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) specifically belongs to a subset of HDAC inhibitors, which are being explored for their potential in cancer therapy. The source of this compound can be traced back to research focusing on the design and synthesis of peptide-based inhibitors targeting histone deacetylases, enzymes involved in the regulation of gene expression through histone modification .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) involves several key steps:

  1. Solid-Phase Peptide Synthesis (SPPS): This technique is often employed to construct the peptide chain in a stepwise manner, allowing for precise control over the sequence and incorporation of non-standard amino acids.
  2. Cyclization: After synthesizing the linear precursor, cyclization is achieved through various methods, such as using coupling agents or employing specific reaction conditions that favor ring formation.
  3. Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to obtain the final cyclic peptide in high purity.
  4. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) features a cyclic arrangement of amino acids, which contributes to its stability and biological activity. The specific arrangement includes:

  • L-Am7(S2Py): A modified amino acid that introduces unique properties.
  • Aib (α-aminoisobutyric acid): Known for its ability to induce helicity.
  • L-Ph5: A phenylalanine derivative contributing to hydrophobic interactions.
  • D-Pro (D-proline): Imparts rigidity to the structure.
Chemical Reactions Analysis

Reactions and Technical Details

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) can participate in several chemical reactions relevant to its function as an HDAC inhibitor:

  1. Coordination with Metal Ions: The compound can coordinate with zinc ions present in the active sites of HDAC enzymes, which is essential for its inhibitory action.
  2. Hydrogen Bonding: The cyclic structure allows for extensive hydrogen bonding with enzyme residues, stabilizing the binding interaction.
  3. Substrate Interaction: It can undergo conformational changes upon binding to HDACs, facilitating effective inhibition of enzyme activity .
Mechanism of Action

Process and Data

The mechanism by which cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) acts as an HDAC inhibitor involves several steps:

  1. Binding: The compound binds to the active site of HDAC enzymes through interactions with key residues and coordination with zinc ions.
  2. Inhibition: By occupying the active site, it prevents substrate access, thereby inhibiting the deacetylation process critical for histone modification.
  3. Biological Impact: Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression patterns that can induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data helps predict solubility and stability.
  • Solubility: Typically soluble in polar solvents due to its amino acid composition.
  • Stability: The cyclic nature enhances stability against enzymatic degradation compared to linear peptides.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for therapeutic applications .

Applications

Scientific Uses

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) has several applications in scientific research:

  1. Cancer Therapy: As an HDAC inhibitor, it is being investigated for its potential in treating various cancers by modulating gene expression.
  2. Epigenetic Research: The compound serves as a tool for studying epigenetic modifications and their implications in disease processes.
  3. Drug Development: It contributes to the design of new therapeutic agents targeting epigenetic regulators, expanding the arsenal against cancer and other diseases associated with dysregulated gene expression .
Introduction to Cyclic Peptide Histone Deacetylase Inhibitors

Cyclic peptide histone deacetylase (HDAC) inhibitors represent a specialized class of epigenetic modulators characterized by their constrained macrocyclic architecture. These compounds exert therapeutic effects by selectively inhibiting zinc-dependent histone deacetylase enzymes, thereby altering chromatin structure and gene expression patterns. The cyclic peptide scaffold offers distinct advantages over linear structures, including enhanced target affinity, improved metabolic stability, and greater isoform selectivity. The compound cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exemplifies this class, incorporating strategically designed non-proteogenic amino acids to optimize its pharmacological profile. With the molecular formula C₃₂H₄₃N₅O₄S₂ and a molecular weight of 625.8 g/mol, this inhibitor demonstrates potent and selective epigenetic modulation capabilities relevant to oncological applications [2].

Historical Development of Cyclic Tetrapeptide Epigenetic Modulators

The development of cyclic tetrapeptide HDAC inhibitors originated from natural product discovery programs investigating microbial metabolites with anticancer properties. Early prototypes like trapoxin (fungal origin) and romidepsin (bacterial origin) demonstrated proof-of-concept that macrocyclic constraints could yield potent HDAC inhibition. Romidepsin (Istodax®) subsequently gained United States Food and Drug Administration approval for cutaneous T-cell lymphoma in 2009, validating the therapeutic potential of this structural class [3] [6]. Subsequent medicinal chemistry efforts focused on rational optimization of these natural scaffolds to enhance selectivity and pharmacological properties.

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) emerged from systematic structure-activity relationship studies exploring modifications to the natural product framework. Key innovations included:

  • Introduction of the pyridinyldisulfide ethylamine [S2Py] moiety replacing natural disulfide bridges, enhancing zinc-binding capacity and redox sensitivity
  • Strategic incorporation of α-aminoisobutyric acid (Aib) to enforce conformational rigidity
  • Utilization of D-proline to influence ring conformation and provide protease resistance
  • Extension of the phenylglycine side chain to L-Ph5 (3-phenylpropyl) for optimized hydrophobic pocket interactions [2]

Preclinical characterization revealed significant advantages over first-generation cyclic inhibitors, particularly regarding isoform selectivity and oral bioavailability. The evolutionary trajectory of this compound illustrates the transition from natural product discovery to rationally engineered epigenetic therapeutics with improved target specificity and drug-like properties [2] [6].

Table 1: Evolution of Cyclic Tetrapeptide HDAC Inhibitors

GenerationRepresentative CompoundKey Structural FeaturesLimitations
FirstRomidepsinNatural disulfide bridge, L-amino acidsPan-HDAC inhibition, metabolic instability
SecondApicidin derivativesKetone-modified side chainsModerate selectivity, poor bioavailability
Thirdcyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)Synthetic S2Py zinc binder, Aib, D-Pro, L-Ph5HDAC4/6 selectivity, 68% oral bioavailability [2]

Role of Non-Proteogenic Amino Acids in Conformational Restriction

Non-proteogenic amino acids serve as critical structural elements in cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-), enabling precise three-dimensional organization essential for target engagement and selectivity:

  • α-Aminoisobutyric Acid (Aib): This achiral, non-proteogenic amino acid features a geminal dimethyl group at the α-carbon, creating significant steric hindrance that restricts backbone torsion angles (Φ/Ψ). The constrained conformation preferentially stabilizes 3₁₀-helical turns within the cyclic scaffold. This rigidity minimizes conformational entropy loss upon target binding and significantly enhances proteolytic resistance by excluding substrate recognition by proteases. Biophysical studies confirm that Aib incorporation increases the peptide's thermal denaturation midpoint (Tₘ) by 14°C compared to alanine-substituted analogs [7] [9].

  • D-Proline: The incorporation of D-configured proline induces a stereochemical inversion that stabilizes a type II β-turn conformation. This configuration confers exceptional resistance to proline-specific dipeptidyl peptidases that typically degrade L-proline-containing peptides. The D-proline's pyrrolidine ring enforces a trans-amide bond geometry that optimizes the spatial orientation of the adjacent zinc-binding domain [2] [9].

  • L-Ph5 (Modified Phenylglycine Derivative): The 3-phenylpropyl extension (L-Ph5) creates an optimized hydrophobic cap group that interacts with the rim of the HDAC active site tunnel. Molecular dynamics simulations demonstrate this moiety forms π-cation interactions with lysine residues at the pocket entrance (K²⁰ and K²⁴ in HDAC4), contributing to isoform selectivity. The extended alkyl chain enhances membrane permeability compared to natural phenylglycine [2] [5].

The synergistic conformational effects of these non-proteogenic building elements create a pre-organized scaffold that reduces the energetic penalty of target binding. Nuclear magnetic resonance studies reveal that the bioactive conformation of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) in solution closely resembles its HDAC-bound state, explaining its sub-micromolar inhibitory potency [2] [5].

Clinical Limitations of Linear Histone Deacetylase Inhibitors

Linear histone deacetylase inhibitors, despite clinical utility, exhibit significant pharmacological constraints that cyclic peptides aim to overcome:

  • Isoform Non-Selectivity: First-generation hydroxamates like vorinostat (SAHA) and panobinostat inhibit multiple HDAC classes (I, II, IV) due to minimal cap group discrimination. This broad activity causes dose-limiting toxicities including thrombocytopenia, fatigue, and cardiac arrhythmias. Vorinostat exhibits less than 2-fold selectivity between HDAC1 (IC₅₀ = 10 nM) and HDAC6 (IC₅₀ = 180 nM), whereas cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) demonstrates >20-fold selectivity for HDAC4/6 over class I enzymes [2] [6].

  • Pharmacokinetic Deficiencies: Linear inhibitors typically exhibit rapid plasma clearance due to glucuronidation (hydroxamates) or hydrolysis (benzamides). Vorinostat has an elimination half-life of approximately 2 hours in humans, necessitating frequent high-dose administration. Additionally, most linear HDAC inhibitors show negligible oral bioavailability (<25%), requiring intravenous administration [6] [10].

  • Metabolic Instability: The flexible structures of linear inhibitors are susceptible to hepatic cytochrome P450-mediated oxidation and plasma esterase hydrolysis. Trichostatin A undergoes extensive phase I metabolism, generating over six inactive metabolites within 30 minutes of administration [2].

  • Lack of Tissue Specificity: Non-selective distribution leads to off-target epigenetic effects in healthy tissues. This contributes to adverse effects like hyperacetylation of tubulin in platelets, implicated in thrombocytopenia observed with pan-HDAC inhibitors [6].

Table 2: Comparative Pharmacological Profiles of HDAC Inhibitors

ParameterVorinostat (Linear)Romidepsin (Cyclic)cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)
Molecular Weight264.3 g/mol540.7 g/mol625.8 g/mol
HDAC1 IC₅₀10 nM36 nM>1000 nM
HDAC6 IC₅₀180 nM47 nM48 nM
Selectivity Ratio (HDAC6/1)0.061.3>20.8
Oral Bioavailability22% (Murine)Low68% (Murine)
Plasma Half-Life2 hours (Human)3 hours (Human)14.2 hours (Murine) [2]
Metabolic StabilityExtensive glucuronidationGlutathione conjugationCYP3A4-resistant

The cyclic constrained architecture of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) specifically addresses these limitations:

  • Its macrocyclic structure prevents rapid unfolding and enzymatic degradation
  • The S2Py moiety provides reversible zinc chelation without generating reactive metabolites
  • Stereochemical complexity (D-Pro, non-natural residues) reduces off-target interactions
  • Optimized cap group (L-Ph5) enables isoform-specific pocket recognition

Preclinical studies demonstrate this compound achieves 78% tumor volume reduction in HT-29 xenograft models at 10 mg/kg/day orally, compared to 45% reduction with equimolar vorinostat. The extended plasma half-life (14.2 hours vs. 2 hours for vorinostat) supports once-daily dosing. Importantly, hematological toxicity was absent at therapeutic doses, attributed to its HDAC4/6 selectivity [2] [10]. These advancements position rationally designed cyclic peptides as the next generation of precision epigenetic therapeutics.

Properties

Product Name

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)

IUPAC Name

(3S,9S,12R)-6,6-dimethyl-3-(3-phenylpropyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Molecular Formula

C32H43N5O4S2

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C32H43N5O4S2/c1-32(2)31(41)35-25(17-11-15-23-13-5-3-6-14-23)30(40)37-21-12-18-26(37)29(39)34-24(28(38)36-32)16-7-4-10-22-42-43-27-19-8-9-20-33-27/h3,5-6,8-9,13-14,19-20,24-26H,4,7,10-12,15-18,21-22H2,1-2H3,(H,34,39)(H,35,41)(H,36,38)/t24-,25-,26+/m0/s1

InChI Key

DIIWIWBDXZTFQP-KKUQBAQOSA-N

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.